molecular formula C9H8BrF2N B6198961 5-bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine CAS No. 2703779-10-4

5-bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6198961
CAS No.: 2703779-10-4
M. Wt: 248.1
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. Indene derivatives are known for their applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common method includes the bromination of 3,3-difluoro-2,3-dihydro-1H-indene, followed by amination. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

5-bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene malononitrile: Another indene derivative with similar structural features but different functional groups.

    2-(5,6-Difluoro-3-oxoinden-1-ylidene)propanedinitrile: Shares the indene core but has distinct substituents.

Uniqueness

5-bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both bromine and fluorine atoms, which impart specific chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2703779-10-4

Molecular Formula

C9H8BrF2N

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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